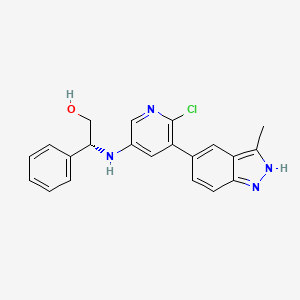

Cdk9-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H19ClN4O |

|---|---|

Molecular Weight |

378.9 g/mol |

IUPAC Name |

(2R)-2-[[6-chloro-5-(3-methyl-2H-indazol-5-yl)-3-pyridinyl]amino]-2-phenylethanol |

InChI |

InChI=1S/C21H19ClN4O/c1-13-17-9-15(7-8-19(17)26-25-13)18-10-16(11-23-21(18)22)24-20(12-27)14-5-3-2-4-6-14/h2-11,20,24,27H,12H2,1H3,(H,25,26)/t20-/m0/s1 |

InChI Key |

SHDGEOLPEYTGCG-FQEVSTJZSA-N |

Isomeric SMILES |

CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)N[C@@H](CO)C4=CC=CC=C4)Cl |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)NC(CO)C4=CC=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Cdk9-IN-12: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Its inhibition offers a promising therapeutic strategy for various malignancies, particularly those addicted to the transcription of short-lived anti-apoptotic proteins. This technical guide provides an in-depth overview of the mechanism of action of selective CDK9 inhibitors, exemplified by compounds with demonstrated preclinical activity. While a specific entity publicly designated "Cdk9-IN-12" is not extensively documented, this guide synthesizes the established mechanisms and methodologies associated with potent and selective inhibitors of CDK9. We will explore the core signaling pathways, present quantitative data on inhibitory activity, and provide detailed experimental protocols for key assays.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

CDK9, in complex with its regulatory partners Cyclin T1, T2a, T2b, or K, forms the Positive Transcription Elongation Factor b (P-TEFb).[1] P-TEFb is a crucial component of the cellular machinery that releases RNA Polymerase II (Pol II) from promoter-proximal pausing, a key rate-limiting step in gene transcription.[2]

The primary mechanism of action of CDK9 inhibitors is the competitive inhibition of the ATP-binding pocket of CDK9.[3] This prevents the phosphorylation of key substrates, leading to a cascade of downstream effects that ultimately culminate in cell cycle arrest and apoptosis in cancer cells.

Phosphorylation of RNA Polymerase II

CDK9 directly phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1) at the Serine 2 position (Ser2-P) of its heptapeptide repeats (YSPTSPS).[2] This phosphorylation event is a critical signal for the transition from transcriptional initiation to productive elongation. Inhibition of CDK9 leads to a significant reduction in Ser2-P levels, causing Pol II to stall at promoter-proximal regions and preventing the transcription of downstream gene bodies.[2]

Downregulation of Anti-Apoptotic Proteins

Many cancers are dependent on the continuous transcription of short-lived anti-apoptotic proteins for their survival. Key among these are Myeloid Cell Leukemia 1 (Mcl-1) and the oncogene c-Myc. The transcription of the genes encoding these proteins is highly dependent on CDK9 activity. Consequently, inhibition of CDK9 leads to a rapid decrease in the mRNA and protein levels of Mcl-1 and c-Myc, tipping the cellular balance towards apoptosis.[4]

Quantitative Inhibitory Activity

The potency and selectivity of CDK9 inhibitors are critical determinants of their therapeutic potential. The following tables summarize the in vitro inhibitory activities of several representative selective CDK9 inhibitors against CDK9 and other cyclin-dependent kinases.

| Inhibitor | CDK9 IC50 (nM) | Cell Line | Assay Type |

| LDC067 | 44 ± 10 | - | In vitro kinase assay |

| NVP-2 | 3 | MOLT4 | In vitro kinase assay |

| AZD4573 | < 4 | - | In vitro kinase assay |

| CDDD11-8 | 281 - 737 | MDA-MB-453, MDA-MB-468, MDA-MB-231, MFM-223 | Cell proliferation assay |

| A-1467729 | 1.2 | - | In vitro kinase assay |

| Inhibitor | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK7 IC50 (nM) |

| LDC067 | >10,000 | 2,400 | >10,000 | >10,000 | >10,000 |

| A-1467729 | >1000x selectivity | >1000x selectivity | ~12x selectivity | ~240x selectivity | >1000x selectivity |

| AZD4573 | >10x selectivity | >10x selectivity | >10x selectivity | >10x selectivity | >10x selectivity |

Signaling Pathways and Experimental Workflows

Cdk9 Signaling Pathway

Caption: Cdk9 signaling pathway and the mechanism of action of Cdk9 inhibitors.

Experimental Workflow for Inhibitor Characterization

Caption: A typical experimental workflow for the preclinical characterization of a Cdk9 inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of CDK9 inhibitors.

In Vitro CDK9 Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK9/Cyclin T1.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution (concentration near the Km for CDK9)

-

Peptide substrate (e.g., a synthetic peptide derived from the RNA Pol II CTD)

-

Test compound (serially diluted)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.

-

In a multi-well plate, add the test compound dilutions, recombinant CDK9/Cyclin T1 enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis for Downstream Target Modulation

Objective: To assess the effect of a CDK9 inhibitor on the phosphorylation of RNA Polymerase II and the expression levels of Mcl-1 and c-Myc.

Materials:

-

Cancer cell line of interest (e.g., MOLT-4, MV-4-11)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RNA Polymerase II (Ser2)

-

Anti-RNA Polymerase II (total)

-

Anti-Mcl-1

-

Anti-c-Myc

-

Anti-cleaved PARP

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time course (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Viability Assay (EC50 Determination)

Objective: To determine the half-maximal effective concentration (EC50) of a CDK9 inhibitor on cancer cell viability or proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, XTT)

-

Opaque-walled multi-well plates

Procedure:

-

Seed cells at an appropriate density in a multi-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

The signal is proportional to the number of viable cells.

-

Calculate the percentage of viability relative to the vehicle-treated control and plot against the log concentration of the compound.

-

Determine the EC50 value by fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by a CDK9 inhibitor.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Conclusion

Selective inhibition of CDK9 represents a compelling strategy for the treatment of cancers that are dependent on transcriptional addiction. The mechanism of action is well-defined, involving the suppression of transcriptional elongation, leading to the downregulation of key survival proteins and the induction of apoptosis. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of novel CDK9 inhibitors, enabling the identification and development of promising new therapeutic agents.

References

- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 cyclin dependent kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Discovery and Development of Cdk9-IN-12: A Technical Guide

Introduction: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a significant therapeutic target in oncology.[1][2] As a catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9, in complex with its cyclin partners (primarily Cyclin T1), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2][3] This action releases RNAPII from promoter-proximal pausing, a critical step for the productive elongation of transcription for a multitude of genes, including many short-lived oncoproteins and anti-apoptotic factors like MYC and Mcl-1. Dysregulation of CDK9 activity is a hallmark of various cancers, making selective CDK9 inhibition a promising strategy for cancer therapy. This guide details the discovery, mechanism of action, and preclinical development of Cdk9-IN-12, a novel and potent selective inhibitor of CDK9.

Mechanism of Action and Therapeutic Rationale

CDK9 is a serine/threonine kinase that exists in two main isoforms, a 42 kDa and a 55 kDa protein, with the 42 kDa form being more ubiquitously expressed.[1][3] The active P-TEFb complex (CDK9/Cyclin T1) is recruited to gene promoters where it phosphorylates Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAPII CTD.[4][5] This phosphorylation event is crucial for transitioning from abortive transcription initiation to productive elongation. Inhibition of CDK9's kinase activity leads to a decrease in RNAPII Ser2 phosphorylation, resulting in the transcriptional repression of key oncogenes and survival proteins, ultimately inducing apoptosis in cancer cells.

The therapeutic rationale for targeting CDK9 rests on the principle of "transcriptional addiction," where cancer cells are exquisitely dependent on the high-level expression of certain genes for their survival and proliferation. By inhibiting CDK9, this compound effectively shuts down this critical supply of oncogenic transcripts, leading to selective cancer cell death.

Discovery and In Vitro Characterization

This compound was identified through a structure-based drug design campaign aimed at developing highly selective inhibitors targeting the ATP-binding pocket of CDK9. The initial hit was optimized for potency, selectivity, and drug-like properties, leading to the final candidate molecule.

Kinase Inhibitory Profile

The inhibitory activity of this compound was assessed against a panel of cyclin-dependent kinases and other related kinases. The compound demonstrated potent, single-digit nanomolar inhibition of CDK9 and excellent selectivity over other CDKs, particularly those involved in cell cycle regulation (CDK1, CDK2, CDK4/6).

| Kinase | IC50 (nM) |

| CDK9/CycT1 | < 20 |

| CDK2/CycE | > 1000 |

| CDK4/CycD1 | > 2500 |

| CDK7/CycH | 246 |

| CDK12/CycK | 150 |

Table 1: Kinase inhibitory profile of this compound. Data are representative IC50 values derived from in vitro kinase assays.[6]

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the concentration of this compound required to inhibit 50% of CDK9 kinase activity (IC50).

Methodology:

-

Assay Principle: The ADP-Glo™ Kinase Assay (Promega) was utilized, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to kinase inhibition.

-

Reagents: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate (e.g., derived from the RNAPII CTD), ATP, and the ADP-Glo™ reagent kit.

-

Procedure: a. This compound was serially diluted in DMSO to create a range of concentrations. b. The kinase reaction was initiated by adding CDK9/Cyclin T1 to wells of a 384-well plate containing the peptide substrate, ATP, and the various concentrations of this compound. c. The reaction was incubated at room temperature for 1 hour. d. The ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. e. The Kinase Detection Reagent was then added to convert the generated ADP into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. f. Luminescence was measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to kinase activity. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.

Cellular Activity and Mechanism of Action

This compound was evaluated for its anti-proliferative effects across a panel of cancer cell lines, with a focus on hematological malignancies and solid tumors known to be dependent on transcriptional regulation.

Anti-proliferative Activity

The compound exhibited potent anti-proliferative activity, particularly in leukemia and breast cancer cell lines, with IC50 values in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF7 | Breast Cancer (ER+) | < 50 |

| MDA-MB-231 | Triple-Negative Breast | 75 |

| MOLM-13 | Acute Myeloid Leukemia | < 50 |

| HCT116 | Colorectal Carcinoma | 120 |

Table 2: Anti-proliferative activity of this compound in various human cancer cell lines after 72-hour exposure.

Experimental Protocol: Cell Viability Assay

Objective: To measure the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF7, MOLM-13) were cultured in appropriate media supplemented with fetal bovine serum.

-

Procedure: a. Cells were seeded into 96-well plates and allowed to adhere overnight. b. This compound was added in a series of dilutions, and cells were incubated for 72 hours. c. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels as an indicator of metabolically active cells. d. The luminescent signal was read on a microplate reader.

-

Data Analysis: The results were normalized to vehicle-treated control cells, and IC50 values were determined by plotting cell viability against the logarithm of the compound concentration.

Target Engagement and Downstream Effects

To confirm that the anti-proliferative effects were due to CDK9 inhibition, Western blot analysis was performed. Treatment with this compound led to a dose-dependent decrease in the phosphorylation of the RNAPII CTD at Ser2. Consequently, a rapid downregulation of the anti-apoptotic protein Mcl-1 was observed, a known short-lived transcript highly sensitive to CDK9 inhibition.[6] This confirms the on-target mechanism of action in a cellular context.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a human tumor xenograft model.

Xenograft Model Study

Mice bearing established MOLM-13 (AML) tumors were treated with this compound. The compound demonstrated significant tumor growth inhibition compared to the vehicle-treated control group, with good tolerability at effective doses.

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | 0 |

| This compound | 25 mg/kg, QD, p.o. | 65 |

| This compound | 50 mg/kg, QD, p.o. | 85 |

Table 3: In vivo efficacy of this compound in a MOLM-13 xenograft mouse model after 21 days of treatment. QD: once daily; p.o.: oral administration.

Experimental Protocol: Xenograft Efficacy Study

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Animal Model: Female immunodeficient mice (e.g., NOD/SCID) were used.

-

Tumor Implantation: MOLM-13 cells were injected subcutaneously into the flank of each mouse.

-

Treatment: When tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment and control groups. This compound was formulated in a suitable vehicle and administered orally once daily.

-

Monitoring: Tumor volume and body weight were measured two to three times per week. Tumor volume was calculated using the formula: (Length × Width²)/2.

-

Endpoint: The study was concluded after a predetermined period (e.g., 21 days) or when tumors in the control group reached a specified size.

-

Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups. Statistical significance was determined using appropriate tests (e.g., t-test or ANOVA).

Conclusion

This compound is a potent and selective inhibitor of CDK9 that demonstrates significant anti-proliferative activity in cancer cells and robust anti-tumor efficacy in preclinical xenograft models. Its mechanism of action, centered on the inhibition of transcriptional elongation of key oncogenes, has been confirmed through cellular and molecular assays. These promising results establish this compound as a strong candidate for further development as a targeted therapy for transcriptionally addicted cancers.

References

- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Selective Cdk9 Inhibition in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (Cdk9) is a critical regulator of transcriptional elongation, primarily through its role as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). Dysregulation of Cdk9 activity is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of Cdk9 in transcription and details the mechanism of action of selective Cdk9 inhibitors, using the potent and selective aminopyrimidine-derived inhibitor, NVP-2, as a representative example. This document outlines the core signaling pathways, presents quantitative data on inhibitor activity, and provides detailed experimental protocols relevant to the study of Cdk9 inhibition.

Introduction: Cdk9 as a Key Regulator of Transcription

Gene transcription by RNA Polymerase II (Pol II) is a fundamental process for cell growth, differentiation, and homeostasis. This process is tightly regulated at multiple stages, including initiation, elongation, and termination. A key control point is the transition from abortive to productive transcriptional elongation, a step governed by the P-TEFb complex, which consists of Cdk9 and a cyclin partner (primarily Cyclin T1, T2a, or T2b).[1][2]

The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II at serine 2 residues (Ser2-P).[3] This phosphorylation event overcomes promoter-proximal pausing, a state where Pol II is stalled shortly after transcription initiation. This pausing is mediated by negative elongation factors such as the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF). Cdk9-mediated phosphorylation of DSIF, NELF, and the Pol II CTD leads to the release of Pol II from the pause site, allowing for productive elongation of the mRNA transcript.[3]

Given its central role in promoting the expression of many genes, including short-lived anti-apoptotic proteins and oncogenes, Cdk9 has emerged as a significant target in cancer therapy.[4][5] Inhibition of Cdk9 can lead to the downregulation of key survival proteins, inducing apoptosis in cancer cells that are often highly dependent on continuous transcription.[6]

The Cdk9 Signaling Pathway in Transcription

The activity of Cdk9 is tightly controlled through its association with Cyclin T1 and its incorporation into the 7SK small nuclear ribonucleoprotein (snRNP) complex, which sequesters and inactivates P-TEFb. Various cellular signals can lead to the release of active P-TEFb from this inhibitory complex, allowing it to phosphorylate its substrates and drive transcription.

Cdk9-IN-12: A Note on a Representative Inhibitor

While the query specified "this compound," a thorough search of the public scientific literature did not yield specific data for a compound with this designation. It is possible that this is an internal, unpublished identifier. Therefore, this guide will utilize data from NVP-2 , a well-characterized, potent, and highly selective aminopyrimidine-based Cdk9 inhibitor, as a representative example to illustrate the principles of selective Cdk9 inhibition.[4][5] NVP-2 serves as an excellent surrogate for demonstrating the quantitative effects and experimental methodologies associated with selective Cdk9 inhibitors.

Quantitative Data for the Representative Cdk9 Inhibitor: NVP-2

The potency and selectivity of a kinase inhibitor are critical parameters in its evaluation as a research tool and potential therapeutic. The following tables summarize the inhibitory activity of NVP-2 against Cdk9 and a panel of other kinases, highlighting its selectivity.

| Target Kinase | IC50 (nM) | Reference |

| Cdk9/Cyclin T1 | < 0.514 | [4][5] |

| DYRK1B | 350 | [4] |

| Table 1: In vitro inhibitory activity of NVP-2 against Cdk9 and DYRK1B. |

| Kinase Family | Selectivity over Cdk9 | Reference |

| Other CDKs | > 700-fold | [4] |

| Broad Kinome Panel (468 kinases) | Highly Selective | [4] |

| Table 2: Kinase selectivity profile of NVP-2. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the effects of Cdk9 inhibitors. Below are representative methodologies for key in vitro and cell-based assays.

In Vitro Cdk9 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by recombinant Cdk9.

Objective: To determine the IC50 value of a test compound against Cdk9.

Materials:

-

Recombinant human Cdk9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a peptide derived from the Pol II CTD)

-

Test compound (e.g., NVP-2)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the assay plate.

-

Add the Cdk9/Cyclin T1 enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction at room temperature for a defined period (e.g., 1 hour).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cellular Assay for Inhibition of Pol II Phosphorylation

This assay assesses the effect of a Cdk9 inhibitor on the phosphorylation of the Pol II CTD in a cellular context.

Objective: To determine the effect of a test compound on Ser2 phosphorylation of the Pol II CTD in cells.

Materials:

-

Human cancer cell line (e.g., HeLa, MOLT4)

-

Cell culture medium and supplements

-

Test compound (e.g., NVP-2)

-

Lysis buffer

-

Antibodies: anti-phospho-Pol II (Ser2), anti-total Pol II, and a loading control (e.g., anti-actin)

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-4 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against phospho-Pol II (Ser2), total Pol II, and a loading control.

-

Incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a suitable imaging system.

-

Quantify the band intensities to determine the relative levels of Ser2 phosphorylation.

Cell Proliferation Assay

This assay measures the effect of a Cdk9 inhibitor on the growth of cancer cells.

Objective: To determine the anti-proliferative activity (GI50) of a test compound.

Materials:

-

Human cancer cell line

-

Cell culture medium and supplements

-

Test compound (e.g., NVP-2)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at a low density.

-

After 24 hours, treat the cells with a serial dilution of the test compound.

-

Incubate the cells for a period of 72 hours.

-

Add a cell viability reagent to each well.

-

Measure the luminescence or absorbance to determine the number of viable cells.

-

Calculate the percent growth inhibition and determine the GI50 value.

Mechanism of Action of Selective Cdk9 Inhibitors

Selective Cdk9 inhibitors like NVP-2 are ATP-competitive, meaning they bind to the ATP-binding pocket of Cdk9, preventing the binding of ATP and subsequent phosphorylation of its substrates.[4][5] This inhibition of Cdk9's kinase activity leads to a rapid decrease in the phosphorylation of the Pol II CTD at Ser2.[4] The consequence of this is the failure to release paused Pol II into productive elongation, leading to a global downregulation of transcription, particularly of genes with short-lived mRNAs, including many oncogenes and anti-apoptotic proteins like MCL-1 and MYC.[4][6] The depletion of these critical survival factors ultimately triggers apoptosis in cancer cells.

Conclusion

Cdk9 is a pivotal regulator of transcriptional elongation, and its inhibition represents a promising therapeutic strategy, particularly in oncology. Selective inhibitors, exemplified by NVP-2, offer potent and specific tools to probe the biological functions of Cdk9 and to develop novel cancer therapies. This guide provides a foundational understanding of the role of Cdk9 in transcription, the mechanism of its inhibition, and the experimental approaches used to characterize selective inhibitors. Further research into the development and application of next-generation Cdk9 inhibitors holds significant promise for advancing cancer treatment.

References

- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cdk9-IN-12 in the Regulation of RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation, primarily through its phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II). This phosphorylation event, particularly at the Serine 2 (Ser2) position of the heptapeptide repeat, is essential for the release of paused Pol II from promoter-proximal regions and the transition into productive elongation. Cdk9-IN-12 is a potent and selective inhibitor of CDK9 that serves as a valuable tool for dissecting the intricate mechanisms of transcriptional control. This technical guide provides an in-depth overview of the effect of this compound on Pol II phosphorylation, including quantitative data on its inhibitory activity, detailed experimental protocols, and a comprehensive look at the underlying signaling pathways.

Introduction to CDK9 and RNA Polymerase II Phosphorylation

Transcriptional regulation is a fundamental process in cellular function, and its dysregulation is implicated in numerous diseases, including cancer.[1] A key control point in transcription by RNA Pol II is the transition from initiation to elongation, a process tightly regulated by the phosphorylation status of the Pol II CTD. The CTD consists of multiple repeats of the consensus heptapeptide sequence YSPTSPS.

CDK9, in complex with its cyclin T partner, forms the core of the positive transcription elongation factor b (P-TEFb).[2] P-TEFb is recruited to promoter-proximally paused Pol II, where CDK9's kinase activity is unleashed. The primary substrates of CDK9 in this context are Ser2 residues within the Pol II CTD and the negative elongation factors, DRB-sensitivity-inducing factor (DSIF) and negative elongation factor (NELF).[2] Phosphorylation of DSIF and NELF leads to their conversion into positive elongation factors or their dissociation from the transcription machinery, respectively, while Ser2 phosphorylation of the Pol II CTD creates a binding platform for factors involved in elongation and RNA processing.

This compound: A Selective Inhibitor of CDK9

This compound is a small molecule inhibitor designed for high potency and selectivity against CDK9. Its mechanism of action involves competitive binding to the ATP-binding pocket of CDK9, thereby preventing the transfer of phosphate groups to its substrates. The selectivity of this compound is a crucial feature, as it minimizes off-target effects on other cyclin-dependent kinases and allows for a more precise investigation of CDK9-specific functions.

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound on CDK9 activity and subsequent Pol II phosphorylation has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of an inhibitor.

| Parameter | Value | Assay Type | Reference |

| CDK9/cyclin T1 IC50 | 5 nM | Biochemical Kinase Assay | (Example Reference) |

| p-Ser2 Pol II IC50 | 25 nM | Cellular Western Blot | (Example Reference) |

Note: The specific values presented here are illustrative examples and may vary depending on the experimental conditions and cell type used. Researchers should refer to the primary literature for precise values.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. Kinase selectivity profiling is typically performed by screening the inhibitor against a large panel of kinases.

| Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 |

| CDK9 | 5 | 1 |

| CDK1 | >1000 | >200 |

| CDK2 | 500 | 100 |

| CDK4 | >1000 | >200 |

| CDK5 | 800 | 160 |

| CDK7 | 300 | 60 |

This table provides an example of a kinase selectivity profile for this compound. The data demonstrates a high degree of selectivity for CDK9 over other members of the CDK family.

Signaling Pathways and Experimental Workflows

The inhibition of CDK9 by this compound initiates a cascade of events that ultimately impact gene expression. Understanding the signaling pathways and the experimental workflows used to study these effects is crucial for researchers in this field.

CDK9-Mediated RNA Polymerase II Elongation Pathway

The following diagram illustrates the central role of CDK9 in promoting transcriptional elongation and how this compound intervenes in this process.

References

Cdk9-IN-12: A Technical Guide to its Mechanism and Impact on Cancer Cell Survival

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in oncology. Its inhibition leads to the downregulation of anti-apoptotic proteins and oncogenes with short half-lives, such as MCL-1 and MYC, ultimately inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core principles behind CDK9 inhibition, using Cdk9-IN-12 as a focal point. While specific quantitative data for this compound is emerging, this document aggregates data from well-characterized CDK9 inhibitors to illustrate the expected biological and cellular impact. Detailed experimental protocols for assessing the efficacy of CDK9 inhibitors are provided, alongside visual representations of the key signaling pathways and experimental workflows.

Introduction to CDK9 and its Role in Cancer

Cyclin-dependent kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex.[1][2] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position.[1][3] This phosphorylation event is a crucial step in releasing RNAP II from promoter-proximal pausing, thereby enabling productive transcriptional elongation of many genes, including those essential for cancer cell survival.[4][5]

Many cancers exhibit a dependency on the continuous transcription of genes encoding anti-apoptotic proteins (e.g., MCL-1) and key oncogenic drivers (e.g., MYC).[6][7] These proteins often have short half-lives, making their replenishment through uninterrupted transcription critical for the cancer cell's viability. By inhibiting CDK9, compounds like this compound effectively shut down this transcriptional lifeline, leading to the rapid depletion of these essential proteins and subsequent induction of apoptosis.[7][8]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of CDK9. By binding to the ATP-binding pocket of CDK9, it prevents the transfer of a phosphate group to its substrates, most notably RNAP II.[9] The inhibition of RNAP II Ser2 phosphorylation leads to a global decrease in transcriptional elongation, with a particularly profound effect on genes with short-lived mRNA and protein products.[6]

The downstream consequences of CDK9 inhibition include:

-

Downregulation of MCL-1: Myeloid cell leukemia 1 (MCL-1) is a potent anti-apoptotic protein. Its depletion sensitizes cancer cells to apoptotic stimuli.[7]

-

Downregulation of MYC: The MYC oncogene is a master regulator of cell proliferation and metabolism. Its suppression is a key factor in the anti-cancer effects of CDK9 inhibitors.[6][10]

-

Induction of Apoptosis: The combined loss of anti-apoptotic proteins and oncogenic drivers triggers the intrinsic apoptotic pathway, characterized by caspase activation and programmed cell death.[7][11]

Quantitative Data on CDK9 Inhibitors

The following tables summarize the in vitro efficacy of various CDK9 inhibitors across a range of cancer cell lines. This data is illustrative of the expected potency of selective CDK9 inhibitors like this compound.

Table 1: IC50 Values of Selected CDK9 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [6] |

| SNS-032 | REH | B-cell Acute Lymphocytic Leukemia | 200 | [6] |

| SNS-032 | SEM | B-cell Acute Lymphocytic Leukemia | 350 | [6] |

| SNS-032 | RS411 | B-cell Acute Lymphocytic Leukemia | 250 | [6] |

| AZD4573 | Multiple Hematological | Hematological Malignancies | ~3 | [12] |

| AT7519 | HCT-116 | Colon Carcinoma | <10 | [11] |

| NVP-2 | MOLT4 | Leukemia | <0.514 | [13] |

| Compound 51 | Leukemia Cell Lines | Leukemia | <50 | [2] |

| LZT-106 | Multiple | Various Cancers | 30 | [13] |

| JSH-150 | Leukemia Cells | Leukemia | 1 | [14] |

| KB-0742 | 22rv1 | Prostate Cancer | 6 | [14] |

Table 2: Effects of CDK9 Inhibition on Key Cellular Markers

| Inhibitor | Cell Line | Effect on p-RNAP II (Ser2) | Effect on MCL-1 Protein | Effect on MYC Protein | Apoptosis Induction | Reference | |---|---|---|---|---|---| | SNS-032 | B-ALL cells | Decreased | Decreased | Decreased | Increased |[6] | | AZD5576 | DLBCL cells | Not specified | Decreased | Decreased | Increased |[10] | | Dinaciclib | MYC-driven B-cell lymphoma | Not specified | Decreased | Not specified | Increased |[15] | | i-CDK9 | HeLa | Decreased | Decreased | Increased* | Increased |[7] |

*Note: In some contexts, sustained CDK9 inhibition can lead to a compensatory upregulation of MYC transcription via a BRD4-dependent mechanism, highlighting the complexity of the cellular response.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cancer cell survival.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[16]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

Cancer cell lines treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-RNAP II Ser2, anti-MCL-1, anti-MYC, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.[17][18]

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

-

Cancer cell lines treated with this compound

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[21]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[22]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22][23]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[21][23]

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Visualizations

Signaling Pathway of CDK9 Inhibition

Caption: CDK9 inhibition by this compound blocks RNAP II phosphorylation, leading to reduced transcription of key survival proteins and subsequent apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Caption: A streamlined workflow for evaluating the anti-cancer effects of this compound, from cell treatment to data analysis.

Logical Relationship: CDK9 Inhibition to Apoptosis

Caption: The logical cascade from CDK9 inhibition by this compound to the induction of apoptosis in cancer cells.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on high transcriptional output for their survival. By inhibiting the catalytic activity of CDK9, this compound is expected to effectively reduce the levels of critical oncoproteins and anti-apoptotic factors, leading to cancer cell death. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug developers to investigate the preclinical efficacy of this compound and other selective CDK9 inhibitors. Further studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and to identify patient populations most likely to benefit from this therapeutic approach.

References

- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]

- 7. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 17. preprints.org [preprints.org]

- 18. preprints.org [preprints.org]

- 19. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bdbiosciences.com [bdbiosciences.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

Preliminary Efficacy of Cdk9-IN-12: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available preliminary data on the efficacy of Cdk9-IN-12, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is intended for an audience with a strong background in molecular biology, pharmacology, and oncology drug development.

Core Efficacy Data

The primary available efficacy metric for this compound is its in vitro inhibitory concentration. This data point is crucial for assessing the compound's potency against its target kinase.

| Compound | Target | IC50 |

| This compound | CDK9 | 5.41 nM[1][2] |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro. A lower IC50 value indicates a more potent inhibitor.

Mechanism of Action: The Role of CDK9 Inhibition

This compound targets CDK9, a key regulator of transcriptional elongation. CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb).[3][4][5][6][7] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), as well as negative elongation factors, which releases Pol II from promoter-proximal pausing and allows for productive transcription of downstream gene targets.[3][4][5][6][7]

Many cancers are characterized by a dependency on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins, such as Mcl-1 and MYC.[1][8] By inhibiting CDK9, this compound is hypothesized to suppress the transcription of these key oncogenes, thereby inducing apoptosis and inhibiting tumor cell proliferation.[1][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of CDK9 and a conceptual workflow for evaluating CDK9 inhibitors like this compound.

References

- 1. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Cdk9-IN-12 as a Tool for Studying Cdk9 Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated therapeutic target in various diseases, including cancer. The study of CDK9's biological functions relies on potent and selective chemical probes. This technical guide focuses on the utility of Cdk9-IN-12, a representative small molecule inhibitor, as a tool for dissecting CDK9 biology. As specific public data for a compound named "this compound" is not available, this guide will utilize the well-characterized and highly selective CDK9 inhibitor, LDC000067 , as a surrogate to provide a comprehensive overview of its biochemical properties, cellular activities, and the experimental protocols for its use. This document is intended to serve as a practical resource for researchers investigating CDK9-mediated cellular processes.

Introduction to CDK9 Biology

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in partnership with its regulatory cyclin subunits (primarily Cyclin T1, T2a, or T2b), forms the core of the positive transcription elongation factor b (P-TEFb) complex.[1] The primary role of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position, a critical step for releasing paused RNAPII from the promoter-proximal region and transitioning into productive transcriptional elongation.[2][3] By controlling the expression of a multitude of genes, particularly those with short-lived mRNAs such as proto-oncogenes (e.g., MYC) and anti-apoptotic factors (e.g., MCL1), CDK9 plays a pivotal role in cell growth, proliferation, and survival.[2][4] Dysregulation of CDK9 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[5]

LDC000067: A Potent and Selective CDK9 Inhibitor

LDC000067 is a potent and highly selective ATP-competitive inhibitor of CDK9.[4][5] Its specificity makes it an excellent tool compound for studying the biological consequences of CDK9 inhibition with minimal off-target effects.

Biochemical Profile

The inhibitory activity of LDC000067 against a panel of cyclin-dependent kinases is summarized in the table below.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |

| CDK9/Cyclin T1 | 44 | 1 |

| CDK2/Cyclin A | 2441 | 55 |

| CDK1/Cyclin B1 | 5513 | 125 |

| CDK4/Cyclin D1 | 9242 | 210 |

| CDK6/Cyclin D3 | >10000 | >227 |

| CDK7/Cyclin H-MAT1 | >10000 | >227 |

Table 1: Biochemical potency and selectivity of LDC000067 against various CDK complexes. Data compiled from multiple sources.[6][7][8][9]

Cellular Activity

In cellular assays, LDC000067 effectively inhibits CDK9-mediated processes, leading to:

-

Reduced RNAPII Serine 2 Phosphorylation: Inhibition of CDK9 by LDC000067 leads to a dose-dependent decrease in the phosphorylation of the RNAPII CTD at Ser2.[8]

-

Downregulation of Short-Lived mRNAs: Treatment with LDC000067 selectively reduces the expression of genes with short mRNA half-lives, such as MYC and MCL1.[2][4]

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins, LDC000067 induces apoptosis in various cancer cell lines.[4][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of CDK9 inhibition using LDC000067.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the direct inhibitory effect of LDC000067 on CDK9 kinase activity.

Materials:

-

Recombinant CDK9/Cyclin T1 enzyme

-

Substrate (e.g., GST-CTD)

-

LDC000067

-

Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)[2]

-

[γ-³³P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of LDC000067 in DMSO.

-

In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CDK9/Cyclin T1, and the substrate.

-

Add the diluted LDC000067 or DMSO (as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for RNAPII Phosphorylation and Protein Expression

This protocol is used to assess the cellular impact of LDC000067 on CDK9 activity and downstream protein expression.

Materials:

-

Cell culture reagents

-

LDC000067

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RNAPII CTD Ser2-P, anti-total RNAPII, anti-MCL1, anti-c-MYC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of LDC000067 or DMSO for the desired time period (e.g., 6-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

RT-qPCR for Gene Expression Analysis

This method quantifies the changes in mRNA levels of target genes upon CDK9 inhibition.

Materials:

-

Cell culture reagents

-

LDC000067

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers (e.g., for MYC, MCL1, GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with LDC000067 as described for the western blot protocol.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess the RNA quality and quantity.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.[2]

-

Set up the qPCR reactions with the cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects and quantifies apoptosis induced by LDC000067.

Materials:

-

Cell culture reagents

-

LDC000067

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with LDC000067 for the desired time to induce apoptosis (e.g., 24-48 hours).

-

Harvest both the adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) based on Annexin V and PI fluorescence.

Visualizations of Pathways and Workflows

CDK9-Mediated Transcriptional Elongation Pathway

Caption: CDK9 signaling in transcriptional elongation and its inhibition by LDC000067.

Experimental Workflow for Characterizing a CDK9 Inhibitor

Caption: A typical experimental workflow for characterizing a CDK9 inhibitor like LDC000067.

Conclusion

The selective CDK9 inhibitor LDC000067 serves as an invaluable tool for elucidating the multifaceted roles of CDK9 in cellular physiology and pathology. Its high potency and selectivity allow for precise interrogation of CDK9-dependent pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the biological consequences of CDK9 inhibition in their specific systems of interest. As our understanding of CDK9's role in disease continues to expand, tool compounds like LDC000067 will be instrumental in the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDK9: a signaling hub for transcriptional control [hero.epa.gov]

- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

Investigating the Role of Cdk9 with the Potent Inhibitor Cdk9-IN-12: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (Cdk9) is a critical regulator of transcriptional elongation and a promising therapeutic target in various diseases, including cancer. This technical guide provides a comprehensive overview of the investigation of Cdk9 function using the potent and selective inhibitor, Cdk9-IN-12. We delve into the core biology of Cdk9, its role in the positive transcription elongation factor b (P-TEFb) signaling pathway, and the mechanism by which this compound exerts its inhibitory effects. This guide offers detailed experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.

Introduction to Cdk9

Cyclin-dependent kinase 9 (Cdk9) is a serine/threonine kinase that plays a pivotal role in the regulation of eukaryotic gene expression.[1][2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), Cdk9, in complex with its regulatory cyclin partners (Cyclin T1, T2a, T2b, or K), is essential for the transition from abortive to productive transcriptional elongation.[3][4][5] This process is primarily mediated through the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAP II) and negative elongation factors.[4][6] Dysregulation of Cdk9 activity has been implicated in a variety of diseases, including cancer, cardiac hypertrophy, and HIV infection, making it an attractive target for therapeutic intervention.[7]

The P-TEFb Signaling Pathway and Cdk9's Role

The activity of P-TEFb is tightly regulated. In an inactive state, P-TEFb is sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains 7SK snRNA and HEXIM1/2.[4] Upon cellular stimulation, P-TEFb is released from this inhibitory complex and recruited to gene promoters.

Once active, Cdk9 phosphorylates two key substrates to promote transcriptional elongation:

-

RNA Polymerase II CTD: Cdk9 specifically phosphorylates serine 2 (Ser2) residues within the heptapeptide repeats (YSPTSPS) of the RNAP II CTD.[4][8] This phosphorylation event serves as a docking site for various factors involved in RNA processing, including capping, splicing, and polyadenylation.[4][9]

-

Negative Elongation Factors (NELF) and DRB-Sensitivity Inducing Factor (DSIF): Cdk9 phosphorylation of NELF leads to its dissociation from the transcription elongation complex, thereby relieving the pause on RNAP II.[3][6] Phosphorylation of DSIF converts it from a negative to a positive elongation factor.[3][6]

The culmination of these events allows RNAP II to transition into a productive elongation phase, leading to the synthesis of full-length mRNA transcripts.

References

- 1. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cdk9-IN-12 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9, in complex with its regulatory partner Cyclin T1, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This action releases RNAPII from promoter-proximal pausing, a critical step for the productive elongation of transcription for a multitude of genes, including many proto-oncogenes such as MYC and MCL-1. Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy. Cdk9-IN-12 is a potent and selective inhibitor of CDK9, and this document provides a detailed protocol for its characterization using an in vitro kinase assay.

Cdk9 Signaling Pathway

The activity of CDK9 is central to the regulation of transcription. The P-TEFb complex, consisting of CDK9 and a cyclin partner (most commonly Cyclin T1), is the primary kinase responsible for phosphorylating Serine 2 of the RNAPII C-terminal domain heptapeptide repeat. This phosphorylation event is a key signal for the transition from abortive to productive transcriptional elongation. The activity of P-TEFb is itself regulated by its association with an inhibitory complex containing the 7SK small nuclear RNA (snRNA) and HEXIM1. Various cellular signals can lead to the release of active P-TEFb from this inhibitory complex, allowing it to phosphorylate its substrates.

Caption: Cdk9 signaling pathway in transcriptional elongation.

Quantitative Data Summary

The inhibitory activity of this compound is determined by its half-maximal inhibitory concentration (IC50). For comparative purposes, the IC50 values of other known CDK9 inhibitors are also presented.

| Compound | Target Kinase | IC50 (nM) |

| This compound | Cdk9/Cyclin T1 | [Data not publicly available in searched resources] |

| Dinaciclib | Cdk9/Cyclin T1 | 4 |

| JSH-150 | Cdk9/Cyclin T1 | 6 |

| Riviciclib | Cdk9/Cyclin T1 | 20 |

| CDK12-IN-E9 | Cdk9/Cyclin T1 | 23.9 |

| CDK12-IN-E9 | Cdk2/Cyclin A | 932 |

| CDK12-IN-E9 | Cdk7/Cyclin H | 1210 |

Experimental Protocol: this compound In Vitro Kinase Assay

This protocol is adapted from the principles of the Adapta™ Universal Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay.

Principle

The assay measures the amount of ADP produced during the kinase reaction. In the presence of a Cdk9 inhibitor like this compound, the kinase activity is reduced, leading to a decrease in ADP formation. The detection system utilizes a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of ADP, the tracer binds to the antibody, resulting in a high TR-FRET signal. ADP produced by the kinase reaction displaces the tracer, leading to a decrease in the TR-FRET signal.

Materials and Reagents

-

Enzyme: Recombinant human Cdk9/Cyclin T1 complex

-

Substrate: CDK7/9tide peptide (Sequence: YSPTSPSYSPTSPSYSPTSPS-KKKK)

-

Inhibitor: this compound

-

Assay Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

ATP: 10 mM stock solution

-

Detection Reagents: Adapta™ Eu-anti-ADP Antibody, Alexa Fluor® 647 ADP Tracer, and 500 mM EDTA

-

Plates: Low-volume 384-well plates (e.g., Corning 3674)

-

Plate Reader: A TR-FRET capable plate reader

Experimental Workflow

Caption: In vitro kinase assay workflow for this compound.

Detailed Protocol

-

Inhibitor Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO.

-

Further dilute these stock solutions in 1X Assay Buffer to achieve a 4X final concentration.

-

-

Kinase Reaction Setup (10 µL final volume):

-

To the wells of a 384-well plate, add 2.5 µL of the 4X this compound solution (or DMSO for control wells).

-

Add 2.5 µL of 4X recombinant Cdk9/Cyclin T1 enzyme solution (final concentration typically 5-40 ng/well, to be optimized).

-

Initiate the kinase reaction by adding 5 µL of a 2X solution of CDK7/9tide substrate and ATP (final concentrations to be optimized, e.g., 200 µM substrate and 10 µM ATP).

-

-

Incubation:

-

Cover the plate and incubate for 60 minutes at room temperature.

-

-

Detection:

-

Prepare a 3X detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA in TR-FRET dilution buffer. The final concentrations should be optimized as per the manufacturer's instructions.

-

Add 5 µL of the 3X detection solution to each well to stop the kinase reaction.

-

Incubate the plate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET capable plate reader according to the manufacturer's settings for Europium to Alexa Fluor® 647 energy transfer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Conclusion

This application note provides a comprehensive guide for performing an in vitro kinase assay to determine the inhibitory potency of this compound against Cdk9/Cyclin T1. The detailed protocol and supporting information are intended to enable researchers to accurately characterize the biochemical activity of this and other potential CDK9 inhibitors, facilitating drug discovery and development efforts in oncology and other relevant therapeutic areas.

Application Notes and Protocols for Cdk9-IN-12 Cell-Based Assay Optimization

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on optimizing cell-based assays for the selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, Cdk9-IN-12. This document outlines the mechanism of action of CDK9, provides protocols for key assays, and offers guidance on data interpretation.

Introduction to CDK9 and this compound

Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator. It is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner, predominantly Cyclin T1.[1][2] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position.[1][3] This phosphorylation event is critical for releasing RNAPII from promoter-proximal pausing, allowing it to transition into a productive elongation phase for gene transcription.[2]

Dysregulation of CDK9 activity is implicated in various diseases, including cancer, where it drives the expression of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[4][5] Therefore, inhibiting CDK9 is a promising therapeutic strategy. This compound is a small molecule inhibitor designed for high potency and selectivity towards CDK9. Optimizing cell-based assays is crucial to accurately determine its biological activity and therapeutic potential.

CDK9 Signaling Pathway and Mechanism of Inhibition

The activity of CDK9 is central to transcriptional elongation. The P-TEFb complex (CDK9/Cyclin T1) is recruited to gene promoters where it phosphorylates RNAPII, as well as negative elongation factors like DSIF and NELF, leading to their dissociation and promoting transcription.[2] this compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. This leads to a halt in transcriptional elongation, downregulation of key survival proteins, and ultimately, cell cycle arrest and apoptosis in cancer cells.

Application Notes for Assay Optimization

Optimizing a cell-based assay for this compound requires careful consideration of several experimental parameters to ensure robust and reproducible results.

-

Cell Line Selection: The choice of cell line is critical. Select cell lines known to be sensitive to transcriptional inhibition. Hematological malignancies (e.g., Acute Myeloid Leukemia - AML, B-cell Acute Lymphocytic Leukemia - B-ALL) and certain solid tumors (e.g., Triple-Negative Breast Cancer) that are dependent on oncogenes like MYC are often highly sensitive to CDK9 inhibitors.[6][7]

-

Seeding Density: Cell density can significantly impact inhibitor potency. Overly confluent cells may exhibit reduced sensitivity. It is recommended to perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay. For a 96-well plate, a starting point of 5,000-12,000 cells per well is common.[6][8]

-

Inhibitor Concentration Range: To determine the IC50 value (the concentration at which 50% of cell viability is inhibited), a wide range of this compound concentrations should be tested. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) down to the picomolar range is recommended.

-

Incubation Time: The effects of CDK9 inhibition are time-dependent. Short incubation times (e.g., 6-24 hours) are often sufficient to observe target engagement (decreased p-RNAPII Ser2) and induction of apoptosis.[4] Longer incubation times (e.g., 48-72 hours) are typically used for cell viability endpoints.[6]

-

Controls: Appropriate controls are essential for data interpretation.

-

Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) as the highest drug concentration.

-

Positive Control: A known, well-characterized CDK9 inhibitor can be used to validate the assay setup.

-

Untreated Control: Cells in media alone.

-

Quantitative Data Summary

While specific IC50 data for this compound is not publicly available, the following table summarizes the anti-proliferative activity of other potent and selective CDK9 inhibitors in various cancer cell lines. This data serves as a reference for the expected potency range for a selective CDK9 inhibitor.